O-Butylhydroxylamine

Übersicht

Beschreibung

O-Butylhydroxylamine is a chemical compound that is part of a broader class of hydroxylamines, which are characterized by the presence of an amino group (NH2) and a hydroxyl group (OH) attached to the same carbon atom. These compounds are known for their nucleophilic properties and are often used in various organic synthesis reactions. The introduction of aliphatic amino and hydroxy groups to keto steroids using O-substituted hydroxylamines, such as (aminooxy)butyl- and -hexylamines and alcohols, has been demonstrated to be an effective method for derivatizing keto steroids in an alkaline alcoholic solution .

Synthesis Analysis

The synthesis of O-substituted hydroxylamines can be achieved through the Ing-Manske modification of the Gabriel synthesis, which allows for the introduction of aliphatic amino or hydroxy groups with a spacer arm to compounds like testosterone and cortisol . Another method involves the reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate in tetrahydrofuran at low temperatures, which provides a way to synthesize O-tert-butyl-N,N-disubstituted hydroxylamines by direct N-O bond formation . Additionally, N,O-bis(tert-butoxycarbonyl)-hydroxylamine has been synthesized from hydroxylamine hydrochloride and di-tert-butyl dicarbonate, offering an improvement in safety over previous methods .

Molecular Structure Analysis

The molecular structure of O-Butylhydroxylamine derivatives can be complex, as seen in the synthesis and characterization of 4,6-O-butylidene-N-(2-hydroxybenzylidene)-β-D-glucopyranosylamine. This compound exhibits a tridentate ONO ligation-core and has been characterized using analytical, spectral, and single-crystal X-ray diffraction methods. The crystal structure confirmed the presence of the β-anomer and revealed C-1-N-glycosylation, with the saccharide unit exhibiting a 4C1 chair conformation .

Chemical Reactions Analysis

O-Butylhydroxylamine and its derivatives are versatile in chemical reactions. For instance, the aminooxy group of O-substituted hydroxylamines reacts readily with keto groups, allowing for further reactions with the remaining functional groups . The synthesis of O-(2,4-dinitrophenyl)hydroxylamine demonstrates its use in an N-amination/benzoylation procedure with various substituted pyridines, leading to the formation of polysubstituted N-benzoyliminopyridinium ylides .

Physical and Chemical Properties Analysis

The physical and chemical properties of O-Butylhydroxylamine derivatives are influenced by their molecular structure. For example, the presence of the ONO ligation-core and the specific anomeric nature of the glucopyranosylamine derivatives affect their reactivity and interaction with other molecules. These compounds are known to form hydrogen-bond interactions within the lattice, which can stabilize their conformation and influence their solubility and reactivity . The synthesis methods mentioned also highlight the functional group tolerance and the potential for a broad range of reactions that these compounds can undergo .

Wissenschaftliche Forschungsanwendungen

Synthesis and Isolation of Acyl Nitroxides

O-Butylhydroxylamine plays a critical role in the synthesis and isolation of acyl nitroxides. For instance, Alewood et al. (1978) highlighted its use in synthesizing a variety of hydroxamic acids, which can be oxidized to form acyl nitroxides. These compounds have applications in various chemical syntheses and potentially in bi-radical systems (Alewood et al., 1978).

Decomposition and Rearrangement Reactions

O-Butylhydroxylamine is involved in complex decomposition and rearrangement reactions. For example, Craig and Roberts (1972) found that the decomposition of certain allyl-substituted nitroxide radicals formed ButNO and other hydroxylamine derivatives. These reactions are significant for understanding the stability and transformation of these molecules in various conditions (Craig & Roberts, 1972).

Synthesis of Benzohydroximoyl Chlorides

In chemical synthesis, O-Butylhydroxylamine aids in producing benzohydroximoyl chlorides, as shown by Uchida and Kozuka (1984). They demonstrated that treating N-benzoyl-N-t-butylhydroxylamine with thionyl chloride yields O-chlorosulfinylbenzohydroximoyl chloride, which is valuable in various synthetic applications (Uchida & Kozuka, 1984).

Inhibition of ATP Synthesis in Biological Systems

Butylhydroxylamine, a derivative of O-Butylhydroxylamine, has been found to inhibit ATP synthesis in biological systems. This was illustrated in a study by Baeuerlein et al. (1982), where they observed the inhibition of ATP synthesis in TF1 · FO‐ATPase incorporated into liposomes, indicating its potential impact on biological processes (Baeuerlein, Skrzipczyk, & Küchler, 1982).

Antioxidant Properties and Impact on Cellular Aging

N-t-Butyl Hydroxylamine, a hydrolysis product of α-Phenyl-N-t-butyl Nitrone, has shown antioxidant properties and effects on cellular aging. Atamna et al. (2000) revealed its potent role in delaying senescence in human lung fibroblasts, suggesting significant biomedical applications (Atamna, Paler-Martinez, & Ames, 2000).

Synthesis of Modified Weinreb Amides

O-Butylhydroxylamine is instrumental in synthesizing modified Weinreb amides. Labeeuw et al. (2004) successfully used N-methyl-O-tert-butylhydroxylamine hydrochloride for this purpose, highlighting its utility in the efficient preparation of important chemical intermediates (Labeeuw, Phansavath, & Genêt, 2004).

Wirkmechanismus

Safety and Hazards

Eigenschaften

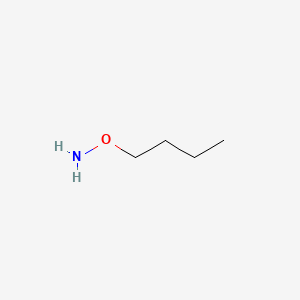

IUPAC Name |

O-butylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-3-4-6-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVVIGQKJZLJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204773 | |

| Record name | Hydroxylamine, O-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Butylhydroxylamine | |

CAS RN |

5622-77-5 | |

| Record name | Hydroxylamine, O-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005622775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)